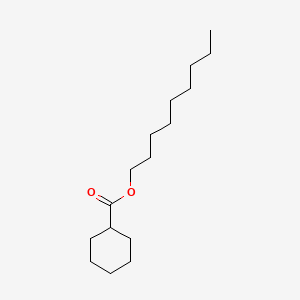

Nonyl cyclohexanecarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

70289-37-1 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

nonyl cyclohexanecarboxylate |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-11-14-18-16(17)15-12-9-8-10-13-15/h15H,2-14H2,1H3 |

InChI Key |

VRJLOADUMBZEBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Nonyl Cyclohexanecarboxylate

Established Synthetic Pathways for Nonyl Cyclohexanecarboxylate (B1212342) Production

The industrial synthesis of nonyl cyclohexanecarboxylate predominantly relies on two robust and scalable methods: the direct esterification of cyclohexanecarboxylic acid with nonyl alcohol derivatives and the hydrogenation of a corresponding aromatic ester precursor.

Esterification Reactions of Cyclohexanecarboxylic Acid with Nonyl Alcohol Derivatives

The most direct route to this compound is the Fischer-Speier esterification, a classic acid-catalyzed reaction between cyclohexanecarboxylic acid and nonyl alcohol. nih.govmdpi.comnih.gov This equilibrium-driven process involves the reaction of the carboxylic acid with the alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. nih.govtudelft.nl To drive the reaction towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used, or the water formed during the reaction is continuously removed, often through azeotropic distillation. taylorandfrancis.comwikipedia.org

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. tudelft.nlugr.es

While specific kinetic data for the synthesis of this compound is not extensively reported in publicly available literature, the general principles of Fischer esterification for long-chain alcohols suggest that the reaction rate is influenced by steric hindrance and the concentration of the catalyst and reactants.

Hydrogenation-Based Synthesis from Aromatic Precursors

An alternative and widely used industrial method for the production of cyclohexanecarboxylate esters involves the catalytic hydrogenation of the corresponding aromatic ester. In the case of this compound, the precursor would be nonyl benzoate (B1203000). This two-step approach first involves the esterification of benzoic acid with nonyl alcohol to form nonyl benzoate, followed by the catalytic hydrogenation of the aromatic ring. rsc.org

The hydrogenation of the aromatic ring is a highly effective method for producing cyclohexanecarboxylate esters and is often favored in industrial settings due to the availability and lower cost of aromatic feedstocks. The reaction is carried out under hydrogen pressure in the presence of a suitable metal catalyst.

The choice of catalyst is crucial for achieving high yields and selectivities. Noble metal catalysts, such as rhodium and ruthenium, supported on carbon have demonstrated high activity for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid. nih.gov For instance, a Rh/C catalyst can achieve almost complete conversion of benzoic acid to cyclohexanecarboxylic acid with 100% selectivity under specific reaction conditions. nih.gov While specific data for the hydrogenation of nonyl benzoate is scarce, the principles derived from the hydrogenation of similar aromatic esters are applicable. The reaction conditions, including temperature, pressure, and catalyst choice, would be optimized to ensure complete saturation of the aromatic ring without causing hydrogenolysis of the ester group.

Alternative Synthetic Routes to Cyclohexanecarboxylate Esters

Beyond the two primary methods, other synthetic strategies can be employed for the synthesis of cyclohexanecarboxylate esters, which could be adapted for this compound.

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. wikipedia.orgorganic-chemistry.org For instance, methyl cyclohexanecarboxylate could be reacted with nonyl alcohol in the presence of an acid or base catalyst to produce this compound and methanol. wikipedia.org The equilibrium can be shifted towards the desired product by removing the more volatile alcohol (methanol) by distillation. wikipedia.org Ionic liquids have also been explored as effective catalysts for transesterification reactions. nih.gov

Diels-Alder Reaction: A greener approach to cyclohexene (B86901) derivatives involves the Diels-Alder reaction of biomass-derived dienes. nih.govrsc.orgmdpi.com This [4+2] cycloaddition can form a cyclohexene ring, which can then be hydrogenated to the corresponding cyclohexane (B81311) derivative. While not a direct route to this compound, this method offers a sustainable pathway to the core cyclohexane ring structure from renewable resources. rsc.org

Catalytic Systems in this compound Synthesis

Homogeneous Catalysis for this compound Esterification

In the context of Fischer esterification, homogeneous catalysts are the most traditionally used. These catalysts are in the same phase as the reactants, typically a liquid phase. taylorandfrancis.com

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA) are the most common homogeneous catalysts for the esterification of cyclohexanecarboxylic acid with nonyl alcohol. nih.govtudelft.nl They are effective in protonating the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux temperature, excess alcohol | Low cost, high activity | Corrosive, difficult to separate from product, potential for side reactions |

| p-Toluenesulfonic Acid (PTSA) | Reflux temperature, azeotropic water removal | Less corrosive than H₂SO₄, high activity | More expensive than H₂SO₄, requires separation |

The kinetics of homogeneous ester hydrogenation have also been studied, with manganese-based catalysts showing promise for the reduction of various esters. tudelft.nlnih.gov While not specific to this compound, these studies provide insights into the reaction mechanisms and the influence of reaction conditions on catalyst performance. tudelft.nlnih.gov

Heterogeneous Catalysis in this compound Production

Heterogeneous catalysts exist in a different phase from the reactants and products, which offers significant advantages in terms of catalyst separation, recovery, and reusability, contributing to more sustainable and cost-effective processes. mdpi.com

For Esterification: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia can be used for the esterification of cyclohexanecarboxylic acid. These materials possess acidic sites on their surface that can catalyze the reaction in a similar manner to homogeneous Brønsted acids. The key benefit is the ease of separation of the catalyst from the reaction mixture by simple filtration.

For Hydrogenation: The hydrogenation of nonyl benzoate to this compound is almost exclusively carried out using heterogeneous catalysts. Supported noble metal catalysts are highly effective for this transformation.

| Catalyst | Conversion of Benzoic Acid (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | Reaction Conditions |

|---|---|---|---|

| 5% Rh/C | 99.1 | 100 | 323 K, 10 MPa H₂, 10 MPa CO₂, 3 h |

| 5% Ru/C | 85.6 | 100 | 323 K, 10 MPa H₂, 10 MPa CO₂, 3 h |

| 5% Pt/C | 42.3 | 100 | 323 K, 10 MPa H₂, 10 MPa CO₂, 3 h |

| 5% Pd/C | 10.5 | 100 | 323 K, 10 MPa H₂, 10 MPa CO₂, 3 h |

The data in Table 2, while for the hydrogenation of benzoic acid, provides a strong indication of the relative activities of different supported metal catalysts for the saturation of the aromatic ring in a related substrate. Rhodium and ruthenium-based catalysts are particularly effective, offering high conversion and excellent selectivity to the desired cyclohexanecarboxylic acid. The reusability of these heterogeneous catalysts is a key advantage in industrial applications, although catalyst deactivation through poisoning or sintering can occur over time and may require catalyst regeneration.

Biocatalytic Approaches to Cyclohexanecarboxylate Derivatives

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions, which are advantageous for the synthesis of complex molecules like cyclohexanecarboxylate derivatives. rjraap.com The use of enzymes, either as isolated preparations or within whole-cell systems, allows for the efficient and often stereoselective production of these compounds. rjraap.com Biocatalytic methods are increasingly seen as sustainable and cost-competitive alternatives to traditional chemical catalysis. nih.gov

Enzymatic catalysis is particularly well-suited for ester synthesis. Hydrolases, such as lipases and esterases, are commonly employed for the esterification of carboxylic acids with alcohols. These enzymes can function in non-aqueous organic solvents, which is beneficial for shifting the reaction equilibrium towards ester formation. The regioselectivity of these enzymes is a key advantage, especially when dealing with polyfunctionalized substrates. kaist.ac.kr For instance, in the synthesis of cyclohexanecarboxylate esters, a lipase (B570770) could selectively catalyze the reaction between cyclohexanecarboxylic acid and an alcohol, avoiding side reactions that might occur with chemical catalysts.

The application of multifunctional biocatalysts, where a single enzyme catalyzes multiple distinct reactions, can further streamline synthetic processes by reducing the number of steps and enzymes required. nih.gov Imine reductases (IREDs), for example, have been shown to catalyze both conjugate alkene reduction and reductive amination, offering a route to complex amine derivatives from unsaturated precursors. nih.gov Such advanced biocatalytic systems hold significant promise for the development of novel and efficient syntheses of functionalized cyclohexanecarboxylate derivatives.

Table 1: Examples of Biocatalytic Transformations Relevant to Cyclohexanecarboxylate Derivative Synthesis

| Enzyme Class | Transformation Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Lipase | Esterification | Carboxylic Acid + Alcohol | Ester | kaist.ac.kr |

| Keto Reductase | Ketone Reduction | Ketone | Chiral Alcohol | entrechem.com |

| Amine Transaminase | Reductive Amination | Ketone + Amine Donor | Chiral Amine | entrechem.com |

| Carboxylic Acid Reductase (CAR) | Acid Reduction | Carboxylic Acid | Aldehyde | rwth-aachen.de |

Green Chemistry Principles in this compound Synthesis and Process Optimization

The synthesis and process optimization of this compound can be significantly improved by adhering to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. epa.govresolvemass.ca These principles focus on aspects such as waste prevention, atom economy, energy efficiency, and the use of safer and renewable materials. organic-chemistry.org

Key Green Chemistry Principles and Their Application:

Waste Prevention and Atom Economy : The most effective green chemistry principle is to prevent waste generation in the first place. epa.gov Synthesis routes should be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. acs.org For the synthesis of this compound via esterification, using catalytic methods instead of stoichiometric reagents minimizes waste. organic-chemistry.orgacs.org Direct esterification or transesterification reactions, especially when catalyzed heterogeneously, exhibit high atom economy.

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can facilitate a reaction multiple times. epa.gov For ester synthesis, solid acid catalysts like ion-exchange resins (e.g., Amberlyst) or acid-activated clays (B1170129) can replace traditional homogeneous acid catalysts like sulfuric acid. researchgate.net These heterogeneous catalysts are often more environmentally benign, easier to separate from the reaction mixture, and can be recycled and reused, which aligns with waste prevention goals. organic-chemistry.orgresearchgate.net

Use of Renewable Feedstocks : Whenever practicable, synthetic pathways should utilize raw materials and feedstocks that are renewable rather than depleting. epa.gov Cyclohexanecarboxylic acid and nonanol can potentially be derived from biomass sources. Lignin, for instance, is a potential source for various aromatic and cyclic compounds. Developing pathways from such renewable feedstocks reduces the reliance on fossil fuels. embrapa.br

Energy Efficiency : Energy requirements for chemical processes should be minimized. epa.gov Conducting reactions at ambient temperature and pressure is ideal. acs.org The use of microwave-assisted synthesis can be an energy-efficient alternative to conventional heating, often leading to reduced reaction times and improved yields. resolvemass.caresearchgate.net

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. organic-chemistry.org Green solvent alternatives include water, supercritical fluids (like CO₂), or bio-based solvents. resolvemass.ca Solvent-free reaction conditions are the most desirable option if feasible.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Principle | Application in Synthesis & Process Optimization |

|---|---|

| 1. Prevention | Design synthesis to produce minimal waste, avoiding complex purification steps. epa.gov |

| 2. Atom Economy | Employ addition reactions or catalytic esterification to maximize the incorporation of reactants into the final product. acs.org |

| 3. Less Hazardous Syntheses | Use non-toxic catalysts and reagents in place of hazardous ones like strong mineral acids. epa.gov |

| 4. Designing Safer Chemicals | The target molecule itself should be designed to have minimal toxicity. |

| 5. Safer Solvents & Auxiliaries | Utilize water, supercritical CO₂, or bio-derived solvents; ideally, perform the reaction solvent-free. resolvemass.ca |

| 6. Design for Energy Efficiency | Employ methods like microwave irradiation or conduct reactions at ambient temperature to reduce energy consumption. epa.govresolvemass.ca |

| 7. Use of Renewable Feedstocks | Source cyclohexanecarboxylic acid and nonanol from biomass. epa.gov |

| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using selective catalysts, such as enzymes. acs.org |

| 9. Catalysis | Use recyclable heterogeneous catalysts (e.g., solid acids) instead of stoichiometric reagents. epa.govorganic-chemistry.org |

Chemical Derivatization and Functionalization of this compound Analogues

Chemical derivatization is the process of modifying a compound to produce a new compound with properties suitable for a specific application or analysis. researchgate.net Functionalization involves introducing new functional groups into a molecule to alter its chemical and physical properties. For analogues of this compound, these modifications can be targeted at either the cyclohexane ring or the carboxylate moiety.

Derivatization of the Carboxylate Group: The ester functional group can be converted into a variety of other functionalities. A common derivatization is amidation, where the ester is reacted with an amine to form an amide. nih.gov This reaction can be used to attach various organic groups, potentially imparting new biological or material properties. The carboxylate group itself, or the parent carboxylic acid, is a key handle for numerous transformations.

Functionalization of the Cyclohexane Ring: The cyclohexane ring presents a scaffold that can be functionalized to create a diverse range of analogues. C–H functionalization is a modern synthetic strategy that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. nih.govresearchgate.net This approach can be used to introduce substituents at various positions on the cyclohexane ring, although controlling the site-selectivity can be challenging. nih.gov For instance, palladium-catalyzed transannular C–H arylation has been used to functionalize cycloalkane carboxylic acids, demonstrating a pathway to introduce aryl groups onto the ring structure. nih.govresearchgate.net

Another approach involves reactions on unsaturated analogues. For example, if a cyclohexene or cyclohexenone precursor is used, a wide array of reactions can be employed. wikipedia.orgresearchgate.net Vicinal difunctionalization of α,β-unsaturated cyclic ketones allows for the introduction of two new functional groups at adjacent carbons. wikipedia.org These precursors can be used to synthesize complex, substituted cyclohexane rings which can then be esterified to form analogues of this compound.

Table 3: Potential Derivatization and Functionalization Reactions for this compound Analogues

| Reaction Type | Target Moiety | Reagents/Conditions | Resulting Functional Group/Analogue | Reference |

|---|---|---|---|---|

| Amidation | Ester Group | Amine, Heat/Catalyst | N-Substituted Amide | nih.gov |

| Transesterification | Ester Group | Different Alcohol, Acid/Base Catalyst | Different Ester Analogue | researchgate.net |

| C–H Arylation | Cyclohexane Ring | Palladium Catalyst, Aryl Halide | Aryl-substituted Cyclohexane | nih.govresearchgate.net |

| Michael Addition | α,β-Unsaturated Ring | Nucleophile (e.g., enolate) | β-Substituted Cyclohexanone Precursor | wikipedia.org |

| Aldol Condensation | Cyclohexanone Precursor | Aldehyde/Ketone, Base | α,β-Unsaturated Ketone Precursor | researchgate.net |

Sophisticated Analytical Techniques for Characterization and Quantification of Nonyl Cyclohexanecarboxylate

Spectroscopic Methodologies for Nonyl Cyclohexanecarboxylate (B1212342)

Spectroscopic methods are indispensable for probing the molecular structure of Nonyl cyclohexanecarboxylate. By interacting with electromagnetic radiation, molecules yield spectra that serve as unique fingerprints, revealing details about atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C. For this compound, NMR analysis confirms the presence and connectivity of the cyclohexyl ring, the ester functional group, and the nonyl alkyl chain.

In a ¹H NMR spectrum, distinct signals would correspond to the protons on the cyclohexane (B81311) ring, the methine proton adjacent to the ester oxygen, the methylene (B1212753) protons of the nonyl chain, and the terminal methyl group. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (spin-spin coupling) allow for a complete assignment of the proton environment.

Similarly, a ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group (typically at a high chemical shift), the carbons of the cyclohexane ring, and the distinct carbons along the nonyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents expected chemical shift ranges based on standard values for similar functional groups. Actual values may vary depending on the solvent and specific instrument conditions.

| Nucleus | Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|---|

| ¹H | Cyclohexane ring protons (CH₂) | 1.20 - 1.90 |

| ¹H | Cyclohexane ring proton (CH-C=O) | 2.20 - 2.50 |

| ¹H | Methylene protons of nonyl chain (-OCH₂-) | 3.90 - 4.20 |

| ¹H | Methylene protons of nonyl chain (-CH₂-)n | 1.20 - 1.60 |

| ¹H | Terminal methyl group of nonyl chain (-CH₃) | 0.80 - 0.95 |

| ¹³C | Carbonyl carbon (C=O) | 174 - 178 |

| ¹³C | Methylene carbon of nonyl chain (-OCH₂-) | 63 - 67 |

| ¹³C | Cyclohexane ring carbon (CH-C=O) | 42 - 46 |

| ¹³C | Cyclohexane ring carbons (CH₂) | 25 - 32 |

| ¹³C | Nonyl chain carbons (-CH₂-)n | 22 - 32 |

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in molecular polarizability.

For this compound, the most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O stretching vibration of the ester group. Other key bands include the C-H stretching vibrations from the aliphatic cyclohexane and nonyl groups, and the C-O stretching vibrations of the ester linkage.

Raman spectroscopy is particularly sensitive to the non-polar bonds of the molecule. Therefore, it would provide strong signals for the C-C and C-H vibrations of the hydrocarbon backbone of the cyclohexane ring and the nonyl chain.

Table 2: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| C-H (Alkyl) | Symmetric/Asymmetric Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

| C=O (Ester) | Stretch | 1735 - 1750 (Very Strong) | 1735 - 1750 (Weak) |

| C-O (Ester) | Stretch | 1150 - 1250 (Strong) | Moderate - Weak |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the parent compound and, through fragmentation analysis, offers valuable clues about its structure. When coupled with chromatographic separation, MS is a critical tool for identifying and quantifying metabolites in complex biological matrices.

In the analysis of this compound, electron ionization (EI) would likely cause the molecular ion (M⁺) to undergo fragmentation. Predictable cleavage patterns include the loss of the nonyl side chain, cleavage of the ester bond, and fragmentation of the cyclohexane ring. The resulting fragment ions create a unique mass spectrum that helps confirm the compound's identity.

For metabolite identification, "soft" ionization techniques like electrospray ionization (ESI) are often used, which typically keep the molecule intact. This allows for the detection of the parent metabolite, and subsequent tandem MS (MS/MS) experiments can induce fragmentation to elucidate its structure, such as the position of a hydroxyl group added during metabolism.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Based on a molecular weight of 254.42 g/mol for this compound (C₁₆H₃₀O₂)

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 254 | [C₁₆H₃₀O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [C₉H₁₉]⁺ | Nonyl cation |

| 127 | [C₇H₁₁O₂]⁺ | Cyclohexanecarboxylate fragment |

| 111 | [C₇H₁₁O]⁺ | Loss of oxygen from cyclohexanecarboxylate fragment |

Chromatographic Separation Techniques Applied to this compound

Chromatography is essential for separating this compound from complex mixtures before its identification and quantification. The choice of technique depends on the volatility and polarity of the analyte.

Gas chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for volatile and semi-volatile organic compounds. This compound, being an ester with a significant alkyl chain, possesses sufficient volatility for GC analysis, especially when using a heated injection port and column oven.

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and definitive identification of the compound and its volatile metabolites or isomers.

Table 4: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar non-polar phase) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. It is suitable for a wide range of compounds, including those that are non-volatile or thermally unstable, making it an excellent alternative or complementary method to GC.

For this compound, both normal-phase and reversed-phase HPLC can be employed.

Normal-Phase HPLC , using a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate), is particularly effective for separating isomers.

Reversed-Phase HPLC , the more common mode, uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., acetonitrile/water). This mode is robust for quantifying the compound in various samples.

Detection is commonly achieved using a UV detector if the analyte has a chromophore, or more universally, by coupling the HPLC system to a mass spectrometer (LC-MS).

Table 5: Example High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Reversed-Phase Method | Normal-Phase Method |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Silica, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Ethyl Acetate gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer (ESI) | UV at 210 nm or Mass Spectrometer (ESI) |

| Injection Volume | 10 µL | 10 µL |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis of this compound

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of single components within complex samples. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely applicable approaches. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile organic compounds. sums.ac.ir In this method, the sample is vaporized and injected into a gas chromatograph. An inert carrier gas transports the sample through a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile gas phase. Due to its chemical structure—a nonyl ester of cyclohexanecarboxylic acid—this compound is expected to have sufficient volatility and thermal stability to be amenable to GC analysis.

Following separation by the GC, the eluted molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a "chemical fingerprint" for the compound. This allows for highly confident identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode for even greater selectivity and sensitivity, which is crucial for detecting trace levels in complex environmental or biological samples. thermofisher.comshimadzu.com The analysis of structurally related compounds, such as nonylphenols, is routinely performed using GC-MS/MS, demonstrating the technique's suitability for this class of molecules. thermofisher.comshimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that may have lower volatility or could degrade at the high temperatures used in GC, Liquid Chromatography-Mass Spectrometry (LC-MS) or its more powerful variant, LC-MS/MS, is the technique of choice. rsc.org In LC, separation occurs in a liquid mobile phase, which is pumped through a column packed with a solid stationary phase. The separation mechanism is based on the analyte's affinity for the stationary phase versus the mobile phase.

After exiting the LC column, the analyte enters the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which ionizes the molecules from the liquid phase into the gas phase. A tandem mass spectrometer (MS/MS) uses multiple stages of mass analysis. The first stage selects the parent ion of the target analyte (this compound). This ion is then fragmented, and the second mass analysis stage monitors for specific fragment ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov LC-MS/MS is a standard method for quantifying a wide array of carboxylic acids and their esters in various biological and environmental samples. nih.govresearchgate.netsemanticscholar.org

Table 1: Illustrative Parameters for Hyphenated Techniques in this compound Analysis *

| Parameter | GC-MS/MS | LC-MS/MS |

| Column Type | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Reversed-phase column (e.g., C18) |

| Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Hypothetical Parent Ion (m/z) | [M]+ | [M+H]+ or [M+Na]+ |

| Hypothetical Fragment Ions (m/z) | Fragments related to the cyclohexyl ring and nonyl chain | Fragments from the ester linkage and alkyl chain |

| Typical Limit of Quantification | low ng/L to µg/L | pg/L to ng/L |

*Note: This data is illustrative and based on the analysis of structurally similar compounds. Method development and validation would be required to establish specific parameters for this compound.

Advanced Sensor Technologies for Environmental Monitoring of this compound

The need for rapid, on-site, and continuous monitoring of environmental pollutants has driven the development of advanced sensor technologies. While specific sensors for this compound are not widely documented, technologies developed for similar compounds, such as other plasticizers and endocrine-disrupting chemicals (EDCs), provide a clear blueprint for its potential detection. nih.gov These sensors offer advantages over traditional chromatographic methods in terms of speed, portability, and cost. mdpi.com

Electrochemical Sensors

Electrochemical sensors measure changes in electrical properties (like current or potential) that occur when the target analyte interacts with a specially designed electrode surface. For a compound like this compound, which may not be inherently electroactive, an indirect sensing strategy could be employed. This might involve competitive binding assays on the electrode surface or the use of electrocatalytic nanoparticles to facilitate a measurable reaction. These sensors are known for their high sensitivity, rapid response, and potential for miniaturization. nih.gov

Optical Sensors

Optical sensors utilize light to detect the presence of a chemical. Techniques include colorimetry, fluorescence, and surface-enhanced Raman scattering (SERS). frontiersin.org A common approach involves a recognition element (like an antibody or molecularly imprinted polymer) that selectively binds to the target analyte. This binding event can trigger a change in color or fluorescence intensity, which is proportional to the analyte's concentration. SERS, in particular, is an ultra-sensitive technique that can provide fingerprint-like spectral information, enhancing both selectivity and sensitivity. frontiersin.org

Biosensors

Biosensors integrate a biological recognition element (e.g., enzyme, antibody, or nucleic acid) with a physical transducer to generate a signal. Aptasensors, which use short, single-stranded DNA or RNA sequences called aptamers as the recognition element, are particularly promising. mdpi.com Aptamers can be engineered to bind with high affinity and specificity to a wide range of targets, including small organic molecules. The binding of this compound to its specific aptamer could be transduced into an electrical or optical signal, allowing for sensitive and selective detection in environmental water samples. mdpi.com

Table 2: Potential Advanced Sensor Technologies for this compound

| Sensor Type | Principle of Operation | Potential Advantages |

| Electrochemical Sensor | Measures changes in current or potential upon analyte interaction with an electrode. | High sensitivity, rapid response, low power, portability. |

| Optical (Fluorescence) Sensor | Analyte binding causes a measurable change in fluorescence intensity. | High sensitivity, non-invasive. frontiersin.org |

| Aptasensor (Biosensor) | A specific aptamer binds to the target, generating a detectable signal via a transducer. | High selectivity and affinity, stability, ease of production. mdpi.com |

Non-Destructive Analytical Methods for this compound in Materials

In many quality control and research applications, it is essential to analyze the chemical composition of a material without destroying it. Non-destructive methods are crucial for examining finished products, monitoring manufacturing processes, and analyzing valuable samples. Vibrational spectroscopy techniques, such as Raman and Near-Infrared (NIR) spectroscopy, are exceptionally well-suited for this purpose. metrohm.com

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides detailed information about a molecule's vibrational modes. physicsopenlab.org When a laser interacts with a sample, it scatters light. While most of this light is scattered at the same frequency as the laser (Rayleigh scattering), a tiny fraction is scattered at different frequencies (Raman scattering). This frequency shift is specific to the chemical bonds and structure of the molecules present, yielding a unique spectral fingerprint.

For analyzing this compound as an additive in a polymer, Raman microscopy can be used to map its distribution within the material with high spatial resolution (down to the micrometer scale). icpc-conference.orgbruker.com This makes it possible to identify its presence, quantify its concentration, and study its homogeneity within the polymer matrix, all without any sample preparation. metrohm.comicpc-conference.org

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (approximately 780 to 2500 nm). This absorption corresponds to overtones and combination bands of the fundamental molecular vibrations. While NIR spectra are more complex and less specific than mid-infrared or Raman spectra, they are highly useful for quantitative analysis of bulk materials. metrohm.com

The technique is fast, requires no sample preparation, and can penetrate deeper into samples than Raman spectroscopy, providing information representative of the bulk material. metrohm.com For a polymer containing this compound, an NIR spectrometer could be used for rapid quality control, verifying the correct concentration of the additive in the final product. A calibration model would first be developed by measuring samples with known concentrations of the additive. Once established, the model allows for the instantaneous and non-destructive quantification in unknown samples. metrohm.commetrohm.com

Table 3: Comparison of Non-Destructive Methods for Analyzing this compound in Materials

| Technique | Principle | Key Applications | Advantages |

| Raman Spectroscopy | Inelastic scattering of laser light reveals molecular vibrational modes. physicsopenlab.org | Chemical identification, mapping of additive distribution, analysis of coatings. icpc-conference.orgbruker.com | High chemical specificity, high spatial resolution, no sample preparation. metrohm.comicpc-conference.org |

| Near-Infrared (NIR) Spectroscopy | Measures absorption of NIR light due to molecular overtone and combination vibrations. | Rapid quantification of bulk material composition, process monitoring. metrohm.com | Fast results, deep sample penetration, no sample preparation, suitable for on-line analysis. metrohm.commetrohm.com |

Environmental Fate, Transport, and Ecotoxicological Implications of Nonyl Cyclohexanecarboxylate

Environmental Release and Distribution Pathways of Nonyl Cyclohexanecarboxylate (B1212342)

The environmental journey of Nonyl cyclohexanecarboxylate, a compound with limited direct research, can be predicted by examining its physicochemical properties and the behavior of structurally similar chemicals. Its release into the environment is likely associated with its use in industrial applications and consumer products, with subsequent distribution dictated by its moderate volatility, low water solubility, and high affinity for organic matter.

Atmospheric Transport and Deposition of Volatile this compound

While not classified as a highly volatile organic compound, this compound possesses a boiling point of 311°C at 760 mmHg, suggesting a potential for volatilization, particularly under elevated temperatures or during specific industrial processes. Once in the atmosphere, its transport would be governed by wind patterns and atmospheric conditions. The extent of long-range transport is expected to be limited due to its molecular weight and potential for atmospheric degradation. Deposition can occur through both wet and dry processes. Wet deposition involves the compound being scavenged from the atmosphere by precipitation (rain or snow), while dry deposition involves the settling of the compound or its adherence to airborne particles that then settle.

Aquatic Distribution, Partitioning, and Sedimentation of this compound

In aquatic environments, the behavior of this compound is largely dictated by its low water solubility and high octanol-water partition coefficient (LogP) of 4.86. This high LogP value indicates a strong tendency for the compound to partition from the water column into organic-rich phases. Consequently, it is expected to adsorb to suspended organic particles and settle into the sediment. This process of sedimentation effectively removes the compound from the water column, leading to its accumulation in the benthic zone. The potential for bioaccumulation in aquatic organisms is also a concern due to its lipophilic nature, similar to other persistent organic pollutants.

Terrestrial Mobility and Soil Sorption of this compound

When introduced into terrestrial environments, for instance through sludge application or improper disposal, the mobility of this compound is expected to be low. Its high LogP value suggests strong sorption to soil organic matter. This binding to soil particles significantly reduces its potential for leaching into groundwater. The strength of this sorption is influenced by soil characteristics such as organic carbon content, clay content, and pH. In soils with high organic matter, the compound is likely to be retained in the upper soil layers, where it may undergo degradation or persist over time. The mobility of esters in soil is also influenced by their alkyl chain length, with longer chains generally leading to greater sorption and reduced mobility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 70289-37-1 |

| Molecular Formula | C16H30O2 |

| Molecular Weight | 254.408 g/mol |

| Density | 0.921 g/cm³ |

| Boiling Point | 311°C at 760 mmHg |

| Flash Point | 129°C |

Data sourced from Chemsrc

Degradation Mechanisms of this compound in Environmental Compartments

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. The primary mechanisms expected to contribute to its breakdown are photodegradation and chemical hydrolysis, with the ester linkage being a key site for transformation.

Chemical Hydrolysis of this compound

Chemical hydrolysis is a significant degradation pathway for esters in aquatic environments. This reaction involves the cleavage of the ester bond, yielding cyclohexanecarboxylic acid and nonyl alcohol. The rate of hydrolysis is dependent on pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases. Under acidic conditions, the reaction is reversible, while under basic (alkaline) conditions, it is irreversible due to the formation of the carboxylate salt. Research on the acid-catalyzed hydrolysis of methyl cyclohexanecarboxylates has provided insights into the kinetics of this process, showing that the conformation of the ester group can influence the reaction rate. Given the structure of this compound, hydrolysis is expected to be a key mechanism for its transformation in natural waters.

Table 2: Predicted Environmental Degradation Pathways for this compound

| Degradation Pathway | Environmental Compartment | Mediating Factors | Predicted Products |

|---|---|---|---|

| Photodegradation | Atmosphere, Surface Waters | Hydroxyl radicals, Photosensitizers | Oxidized derivatives, Cleavage products |

Microbial Biodegradation of Cyclohexanecarboxylates in Aerobic and Anaerobic Conditions

The breakdown of organic compounds by microorganisms is a critical process in determining their environmental persistence. uantwerpen.benih.gov Cyclohexanecarboxylates, including this compound, can be metabolized by diverse microbial communities under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. uantwerpen.benih.gov The presence or absence of oxygen is a primary determinant of the specific metabolic pathways utilized by bacteria and fungi for degradation. uantwerpen.benih.gov

Under aerobic conditions, microorganisms employ oxygen-dependent enzymes, such as monooxygenases and dioxygenases, to initiate the breakdown of the cyclohexyl ring. nih.gov This process is generally rapid and leads to the formation of intermediates that can enter central metabolic pathways, ultimately resulting in carbon dioxide and water. uantwerpen.beeuropa.eu For instance, the bacterium Marinobacter sp. SJ18 has been shown to completely degrade cyclohexanecarboxylate within 60 hours under aerobic conditions. researchgate.net

Conversely, anaerobic biodegradation is a slower process that occurs in environments devoid of oxygen, such as deep sediments and certain wastewater treatment stages. uantwerpen.benih.gov In the absence of oxygen, microorganisms utilize alternative electron acceptors like nitrate, sulfate, or iron (III) for respiration. Anaerobic degradation pathways for the cyclohexanecarboxylate moiety are distinct from aerobic routes and involve a series of reduction and ring-cleavage reactions catalyzed by different sets of enzymes. The complete anaerobic degradation of cyclohexanecarboxylate has been observed, for example, in Marinobacter sp. SJ18, which achieved it in 84 hours. researchgate.net The final products of anaerobic biodegradation are typically methane and carbon dioxide. uantwerpen.benih.gov

Elucidation of Specific Microbial Degradation Pathways for Cyclohexane (B81311) Carboxylate Derivatives

Microbial degradation of cyclohexane carboxylate (CHC) derivatives proceeds through several distinct and well-characterized pathways, which are intricately linked to the catabolism of aromatic compounds.

Aerobic Pathways: Under aerobic conditions, bacteria such as Alcaligenes, Acinetobacter, and Pseudomonas degrade CHC by initially hydroxylating the cyclohexane ring. A common pathway involves the formation of 4-hydroxycyclohexane carboxylate, which is then further metabolized to 4-hydroxybenzoate and subsequently to protocatechuate. europa.eu The aromatic intermediate, protocatechuate, undergoes ring cleavage via the β-ketoadipate pathway, channeling the products into central metabolism.

Anaerobic Pathways: Two primary anaerobic degradation pathways for CHC have been extensively studied in different bacteria:

The Rhodopseudomonas palustris Pathway: This facultative anaerobe degrades CHC through a peripheral pathway known as the 'bad' (benzoyl-CoA degradation) pathway. CHC is first activated to its coenzyme A (CoA) thioester, cyclohexanecarboxyl-CoA (CHC-CoA). CHC-CoA is then oxidized to cyclohex-1-ene-1-carboxyl-CoA (CHene-CoA), an intermediate that also appears in the anaerobic degradation of benzoate (B1203000), thus linking the metabolism of alicyclic and aromatic compounds in this bacterium.

The Geobacter metallireducens and Aromatoleum sp. CIB Pathway: In these and other denitrifying or strictly anaerobic bacteria, CHC is degraded via a different route. CHC is activated to CHC-CoA, which is then dehydrogenated twice. The first dehydrogenation forms CHene-CoA. A key second dehydrogenation, an unusual 1,4-dehydrogenation, forms cyclohexa-1,5-diene-1-carboxyl-CoA (CHdieneCoA). This intermediate serves as a junction point with the benzoyl-CoA degradation pathway in these organisms, but it is distinct from the pathway in R. palustris. The genes responsible for this pathway in Aromatoleum sp. CIB are referred to as the bad-ali cluster.

The following table summarizes the key differences between these anaerobic pathways.

| Feature | Rhodopseudomonas palustris Pathway | Geobacter metallireducens / Aromatoleum sp. CIB Pathway |

| Key Intermediate | Cyclohex-1-ene-1-carboxyl-CoA (CHene-CoA) | Cyclohexa-1,5-diene-1-carboxyl-CoA (CHdieneCoA) |

| Convergence Point | Merges with benzoate pathway at CHene-CoA | Merges with benzoate pathway at CHdieneCoA |

| Initial Reactions | Activation to CHC-CoA, followed by 1,2-dehydrogenation. | Activation to CHC-CoA, followed by 1,2- and 1,4-dehydrogenation. |

| Genetic Basis | bad gene cluster | bad-ali gene cluster, chc pathway genes |

Identification of Key Microbial Enzymes and Genes Involved in this compound Catabolism

While specific enzymes for the complete catabolism of the entire this compound molecule are not detailed in the available literature, extensive research has identified the enzymes and genes responsible for the breakdown of the cyclohexanecarboxylate (CHC) moiety. These enzymatic systems are typically encoded in gene clusters that are induced in the presence of the substrate.

Key Enzymes in Anaerobic CHC Degradation:

CoA Ligases/Transferases: The first step in most anaerobic pathways is the activation of CHC to its CoA thioester, CHC-CoA. This is catalyzed by enzymes like AliA (a CoA ligase) in R. palustris or a succinyl-CoA:CHC CoA transferase in G. metallireducens (encoded by Gmet_3304).

Acyl-CoA Dehydrogenases: These enzymes introduce double bonds into the cyclohexyl ring. In R. palustris, AliB catalyzes the oxidation of CHC-CoA to CHene-CoA. In G. metallireducens, two distinct dehydrogenases are involved: one converts CHC-CoA to CHene-CoA (encoded by Gmet_3307), and a key enzyme, cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenase (encoded by Gmet_3306), catalyzes the unique 1,4-dehydrogenation to form CHdieneCoA.

Downstream Pathway Enzymes: Following the initial ring modifications, a series of enzymes including hydratases (e.g., BamR), dehydrogenases (e.g., BamQ), and hydrolases (e.g., BamA) are responsible for ring cleavage and further processing to central metabolites like 3-hydroxypimelyl-CoA.

Genetic Regulation: The expression of these catabolic genes is tightly regulated. In Aromatoleum sp. CIB, the bad-ali gene cluster is controlled by a transcriptional repressor called BadR. The BadR protein binds to the DNA and prevents the expression of the degradation enzymes. When CHC-CoA (the first intermediate of the pathway) is present, it acts as an effector molecule, binding to BadR and causing it to release from the DNA, thereby allowing the transcription of the genes needed for CHC degradation.

The table below lists key enzymes and their genetic determinants in the anaerobic degradation of the cyclohexanecarboxylate structure.

| Enzyme Function | Specific Enzyme/Gene | Organism |

| CHC Activation | AliA (CoA Ligase) | Rhodopseudomonas palustris |

| Gmet_3304 (CoA Transferase) | Geobacter metallireducens | |

| 1,2-Dehydrogenation | AliB (Acyl-CoA Dehydrogenase) | Rhodopseudomonas palustris |

| Gmet_3307 (CHC-CoA Dehydrogenase) | Geobacter metallireducens | |

| 1,4-Dehydrogenation | Gmet_3306 (CHeneCoA Dehydrogenase) | Geobacter metallireducens |

| Transcriptional Regulation | BadR (Repressor) | Aromatoleum sp. CIB |

Formation and Fate of Biodegradation Metabolites of this compound

The biodegradation of this compound would involve the breakdown of both the nonyl side chain and the cyclohexanecarboxylate ring. While specific studies on the complete molecule are limited, the degradation of the cyclohexanecarboxylate portion is known to produce several key intermediates.

Under aerobic conditions, the metabolism of the cyclohexanecarboxylate ring typically proceeds through hydroxylated intermediates. The initial product is often 4-hydroxycyclohexane carboxylate, which is subsequently aromatized to 4-hydroxybenzoate. europa.eu This aromatic compound is a central metabolite that can be further degraded, commonly via protocatechuate, before the aromatic ring is cleaved. europa.eu

In anaerobic pathways, the degradation of the cyclohexanecarboxylate ring, after its activation to CHC-CoA, leads to different sets of metabolites. The pathways in organisms like Aromatoleum and Geobacter ultimately generate pimelyl-CoA or 3-hydroxypimelyl-CoA. These aliphatic dicarboxylic acid derivatives are then further metabolized through a modified β-oxidation pathway, feeding into the central carbon metabolism of the microorganisms.

The fate of the nonyl group is less characterized in the context of this compound. However, studies on the biodegradation of other nonyl-substituted compounds, such as nonylphenol, indicate that the long alkyl chain is typically shortened. One identified pathway for nonylphenol involves the degradation of the long branches into shorter alkyl groups like butyl, amyl, or hexyl phenols. It is plausible that a similar process of side-chain shortening occurs during the microbial degradation of this compound.

Ecotoxicological Assessment of this compound in Non-Human Organisms

A review of available scientific literature indicates a significant lack of specific data on the ecotoxicological effects of this compound. While the European Chemicals Agency (ECHA) lists the compound and indicates potential for environmental hazards, detailed, publicly accessible studies on its impact on various organisms were not found in the searched databases. Therefore, the following sections reflect this data gap.

Impact of this compound on Aquatic Biota (e.g., Microorganisms, Invertebrates, Fish)

Phytotoxicity of this compound on Terrestrial and Aquatic Plants

Phytotoxicity refers to the detrimental effect of a chemical compound on plant life, which can manifest as reduced growth, leaf damage (e.g., chlorosis, necrosis), or mortality. There are no specific studies available in the searched literature that investigate the phytotoxic effects of this compound on either terrestrial or aquatic plant species. Consequently, its potential to harm primary producers in various ecosystems remains uncharacterized.

Effects of this compound on Soil Microorganisms and Invertebrates

There is currently no available scientific literature or research data detailing the specific effects of this compound on soil microorganisms or invertebrates.

Bioaccumulation and Biomagnification Potential of this compound in Ecological Food Chains

There is currently no available scientific literature or research data regarding the bioaccumulation and biomagnification potential of this compound in ecological food chains.

Biological Interactions and Mechanistic Studies of Nonyl Cyclohexanecarboxylate Excluding Human Clinical Contexts

Nonyl Cyclohexanecarboxylate (B1212342) Interactions with Microbial Systems

The interactions of Nonyl cyclohexanecarboxylate with microbial systems are multifaceted, encompassing effects on microbial growth and community structures, the potential antimicrobial activities of its analogues, and its transformation by various microorganisms.

While direct studies on the impact of this compound on microbial communities are not extensively documented, research on structurally related compounds, such as nonylphenol, provides insights into its potential effects. Nonylphenol has been shown to cause shifts in the structure of both bacterial and fungal communities in soil. The introduction of such long-chain alkyl compounds can alter the balance of microbial populations, potentially favoring organisms capable of utilizing them as a carbon source or those resistant to their potential toxic effects. The hydrophobic nature of this compound suggests it would likely adsorb to soil particles, influencing the microenvironments where microbial communities thrive. The presence of long-chain carboxylates and alcohols, which would be breakdown products of this compound, can also lead to shifts in microbial populations, with some studies indicating an enrichment of specific genera like Clostridium in anaerobic soil environments.

Analogues of this compound, particularly other nonyl esters and derivatives of cyclohexanecarboxylic acid, have demonstrated notable antimicrobial properties. For instance, nonyl 3,4-dihydroxybenzoate has shown significant anti-biofilm activity against dermatophytes. Generally, the antimicrobial efficacy of phenolic acid alkyl esters tends to increase with the length of the alkyl chain, suggesting that the nonyl group in this compound could contribute to antimicrobial action. Studies on various fatty acid esters have also revealed their effectiveness against a range of oral microorganisms, with the degree of inhibition varying between different bacterial and fungal species.

Table 1: Antimicrobial Activity of Selected Ester Compounds

| Compound/Analogue | Target Microorganism(s) | Observed Effect |

| Nonyl 3,4-dihydroxybenzoate | Trichophyton rubrum, T. mentagrophytes | Anti-biofilm activity, membranolytic effects |

| Various fatty acid ethyl esters | Candida albicans | Antifungal activity |

| Various fatty acid methyl esters | Streptococcus mutans | Significant antimicrobial activity |

| Oxalic acid, isobutyl nonyl ester | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Potent antimicrobial activity |

The biotransformation of this compound is anticipated to proceed through the initial hydrolysis of the ester bond, yielding nonanol and cyclohexanecarboxylic acid. Subsequently, microorganisms can degrade these products through distinct metabolic pathways. The degradation of long-chain n-alkylcyclohexanes, such as those structurally related to the nonyl portion of the molecule, has been observed in bacteria like Alcanivorax sp. nih.gov. These organisms typically process the alkyl side chain via β-oxidation nih.gov.

The cyclohexanecarboxylic acid moiety is a known intermediate in the microbial degradation of various alicyclic compounds. Bacteria such as Aromatoleum sp. and Rhodopseudomonas palustris are capable of degrading cyclohexanecarboxylic acid under anaerobic conditions. Fungal species have also been shown to transform short-chain n-alkylcycloalkanes. For example, Candida maltosa and Trichosporon mucoides can hydroxylate the cyclohexane (B81311) ring and oxidize the alkyl side chain. T. mucoides can further aromatize cyclohexanecarboxylic acid.

Table 2: Microbial Biotransformation Pathways for Components of this compound

| Microbial Strain(s) | Substrate | Key Transformation Steps |

| Alcanivorax sp. | Long-chain n-alkylcyclohexanes | β-oxidation of the alkyl side chain, formation of cyclohexanecarboxylic acid nih.gov |

| Aromatoleum sp. CIB | Cyclohexane carboxylate | Aerobic and anaerobic degradation via a bad-ali pathway, generating pimelyl-CoA nih.gov |

| Rhodopseudomonas palustris | Cyclohexane carboxylate | Anaerobic degradation converging with the benzoyl-CoA pathway nih.gov |

| Candida maltosa | Methyl- and ethylcyclohexane | Ring hydroxylation, oxidation to ketones, oxidation of the alkyl side chain |

| Trichosporon mucoides | Methyl- and ethylcyclohexane | Ring hydroxylation, oxidative decarboxylation, aromatization of cyclohexanecarboxylic acid |

This compound in Plant Biochemical Pathways (Non-Toxicological Studies)

Enzymatic Activities Modulated by this compound in In Vitro Non-Human Systems

The ester linkage in this compound makes it a potential substrate for esterase enzymes, such as lipases and carboxylesterases. In vitro studies have demonstrated the ability of microbial lipases, for example from Candida antarctica, to catalyze the synthesis of various esters, including those with long alkyl chains. Conversely, these enzymes can also hydrolyze such esters. Therefore, it is expected that this compound could be enzymatically degraded by these hydrolases.

Furthermore, some long-chain fatty acyl-CoA esters have been shown to act as allosteric regulators of key metabolic enzymes, such as AMP-activated protein kinase (AMPK) nih.gov. While this has been primarily studied in mammalian systems, it raises the possibility that this compound or its metabolites could modulate the activity of similar enzymes in other non-human systems. Additionally, various ester compounds have been investigated as inhibitors of enzymes like carboxylesterase 1. The inhibitory potential of this compound on such enzymes in non-human systems remains an area for further investigation.

Molecular Mechanisms of Action of this compound in Model Organisms (e.g., Bacterial, Fungal)

The molecular mechanism of action for the microbial degradation of this compound in bacteria likely begins with the enzymatic hydrolysis of the ester bond. The resulting cyclohexanecarboxylic acid is then activated to its coenzyme A (CoA) thioester, cyclohexanecarboxyl-CoA. This activation is a critical step for subsequent degradation. In denitrifying bacteria, this is followed by a series of reactions analogous to the β-oxidation of fatty acids, involving dehydrogenation and hydration, ultimately leading to ring cleavage and the formation of pimelyl-CoA, which can then enter central metabolism nih.govnih.gov. Key enzymes in this pathway include CoA ligases, acyl-CoA dehydrogenases, and enoyl-CoA hydratases nih.gov.

In fungi, the biotransformation of the cyclohexane ring often involves hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. The alkyl side chain can also be oxidized. These initial oxidative steps increase the polarity of the molecule, preparing it for further degradation or conjugation. The degradation of long-chain alkanes, which are structurally similar to the nonyl group, is known to be initiated by monooxygenases that introduce a hydroxyl group, which is then oxidized to a carboxylic acid and subsequently degraded via β-oxidation.

Industrial Applications and Technological Relevance of Nonyl Cyclohexanecarboxylate

Nonyl Cyclohexanecarboxylate (B1212342) as a Plasticizer in Polymer Science and Engineering

Nonyl cyclohexanecarboxylate serves as a primary or secondary plasticizer, an essential additive in polymer formulations to enhance flexibility, durability, and processability. Its application is particularly significant in the context of creating safer and more environmentally benign polymer products.

Performance Characteristics in Polyvinyl Chloride (PVC) and Other Polymers

When incorporated into Polyvinyl Chloride (PVC), this compound imparts desirable physical properties. Like other cyclohexanedicarboxylates, it is expected to offer good compatibility with the PVC matrix, leading to a homogenous blend. This compatibility is crucial for the plasticizer's effectiveness and the final product's performance. The introduction of this compound into PVC formulations can significantly lower the glass transition temperature (Tg) of the polymer, transforming it from a rigid material into a flexible one suitable for a wide range of applications.

While specific performance data for this compound is not extensively documented in publicly available literature, its properties can be inferred from similar non-phthalate plasticizers like Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH). These plasticizers are known for their low volatility, which contributes to the longevity of the plasticized product by reducing plasticizer migration. Furthermore, they generally exhibit good resistance to extraction by various solvents, including water and oils, which is a critical attribute for materials used in demanding environments.

Comparative Analysis with Traditional Plasticizers

Historically, phthalate (B1215562) esters such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) have dominated the plasticizer market. jinlichemical.com However, due to health and environmental concerns, there has been a significant shift towards non-phthalate alternatives like this compound. jinlichemical.com

In comparison to traditional phthalates, this compound and other cyclohexanoate-based plasticizers are generally characterized by a more favorable toxicological profile. diva-portal.org They are often preferred for sensitive applications such as medical devices, toys, and food contact materials. silverfernchemical.com From a performance standpoint, while phthalates are known for their high plasticizing efficiency and cost-effectiveness, non-phthalate alternatives are engineered to offer comparable or even superior performance in certain aspects. jinlichemical.comspecialchem.com For instance, some non-phthalate plasticizers exhibit better low-temperature flexibility and improved resistance to weathering and UV degradation.

| Property | DEHP (Phthalate) | DINP (Phthalate) | Non-Phthalate Alternatives (e.g., DINCH) |

| Molecular Weight ( g/mol ) | 390.56 | 418.66 | ~424.7 |

| Plasticizing Efficiency | High | High | Good to High |

| Low-Temperature Flexibility | Good | Good | Very Good |

| Volatility | Moderate | Low | Very Low |

| Migration Resistance | Moderate | Good | High |

| Toxicological Profile | Concerns regarding endocrine disruption | Fewer concerns than DEHP, but still under scrutiny | Generally considered safer |

Note: The data presented in this table is based on generally available information for the respective classes of plasticizers. Specific values can vary depending on the grade and manufacturer.

Role in Material Flexibility, Durability, and Processability

The primary function of this compound as a plasticizer is to increase the free volume between polymer chains, thereby enhancing the material's flexibility. diva-portal.org This allows for the production of soft and pliable PVC products, ranging from flexible films and hoses to flooring and wall coverings.

The durability of the final product is also significantly influenced by the choice of plasticizer. A plasticizer with low volatility and high migration resistance, such as what is expected from this compound, will remain within the polymer matrix for a longer period, thus preserving the material's flexibility and preventing it from becoming brittle over time. This long-term performance is crucial for applications where the material is subjected to varying temperatures and environmental conditions.

In terms of processability, the addition of this compound can lower the melt viscosity of the polymer, making it easier to process through techniques like extrusion, injection molding, and calendering. petronaftco.com This can lead to energy savings during manufacturing and a smoother surface finish on the final product. The good solvency of cyclohexanoate plasticizers in PVC resins contributes to faster fusion and processing times.

This compound as a Chemical Intermediate in Industrial Syntheses

While the primary application of this compound appears to be as a plasticizer, its chemical structure also lends itself to potential use as a chemical intermediate. A chemical intermediate is a molecule that is formed from reactants and reacts further to give the desired product. nouryon.com The ester and cyclohexane (B81311) functional groups in this compound could, in principle, be modified through various chemical reactions to produce other valuable compounds.

However, based on publicly available scientific and industrial literature, there is currently no significant documented evidence of this compound being used as a key intermediate in large-scale industrial syntheses of other chemicals. Its primary value and application appear to be in its final form as a plasticizer. Further research and development may uncover synthetic pathways where this compound could serve as a valuable building block.

Applications of this compound in Lubricant Formulations

The field of lubrication technology often utilizes esters for their desirable properties such as good thermal stability, low volatility, and excellent lubricity. These characteristics make them suitable for use as base oils or additives in various lubricant formulations.

Despite the theoretical potential for this compound to be used in lubricants, there is a lack of specific information in the public domain detailing its application in this sector. While other esters are commonly employed as lubricant additives to enhance performance by reducing friction and wear, the use of this compound for this purpose is not well-documented. rsc.orgmdpi.com The lubricant industry is continuously exploring new chemistries to meet increasingly stringent performance and environmental standards, and it is plausible that cyclohexanoate esters could be investigated for such applications in the future.

This compound in Adhesive and Sealant Technologies

Adhesives and sealants are formulated with a variety of components to achieve the desired properties of tack, adhesion, cohesion, and flexibility. Plasticizers are often incorporated into these formulations to modify their rheological properties and enhance the flexibility and durability of the cured product.

While non-phthalate plasticizers are gaining traction in adhesive and sealant formulations to improve performance and meet regulatory requirements, the specific use of this compound is not widely reported. specialchem.comspecialchem.com The general benefits of using a non-phthalate plasticizer in these applications would include improved elasticity, better adhesion to a variety of substrates, and reduced shrinkage upon curing. Given its expected properties, this compound could potentially be a suitable component in certain adhesive and sealant systems, particularly where flexibility and low volatility are critical. However, at present, there is limited specific data or case studies to confirm its widespread use in these technologies.

Emerging Industrial Uses and Technological Innovations Featuring this compound

While specific, widespread industrial applications and technological innovations focusing solely on this compound are not extensively documented in publicly available research, its chemical structure as a cyclohexanecarboxylate ester positions it within a class of compounds that is seeing significant innovation, particularly as non-phthalate plasticizers. The primary emerging role for compounds like this compound is as a plasticizer for polymers, most notably for Polyvinyl Chloride (PVC).

The innovation in this area is driven by the increasing demand for safer, more environmentally friendly alternatives to traditional phthalate plasticizers, which have faced regulatory scrutiny due to health and environmental concerns. Cyclohexanecarboxylates, being free of the benzene (B151609) ring structure found in phthalates, are considered a favorable alternative.

One of the most prominent and well-researched compounds in this class is Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), a diester of cyclohexanedicarboxylic acid. While not identical to this compound (a monoester), the research and data available for DINCH provide valuable insights into the potential performance and applications of related cyclohexanecarboxylate esters.

The technological relevance of these compounds is in creating flexible PVC products for sensitive applications where human contact is frequent. Innovations include their use in:

Medical Devices: Flexible PVC is used for blood bags, tubing, and other medical equipment. The low migration tendency of cyclohexanecarboxylate plasticizers is a significant advantage in these applications.

Toys and Childcare Articles: To ensure the safety of products intended for children, there is a strong push to replace phthalates with safer alternatives.

Food Contact Materials: Plasticizers used in food packaging and processing equipment must meet stringent safety standards.

Wire and Cable Insulation: In the electronics and construction industries, these plasticizers can impart necessary flexibility and durability to PVC insulation.

Research into novel plasticizers often involves evaluating their efficiency, permanence, and thermal stability within the polymer matrix. The performance of a plasticizer is typically assessed by measuring changes in the physical and mechanical properties of the plasticized polymer.

Below is an illustrative data table showing the typical performance of a well-characterized cyclohexanedicarboxylate plasticizer, Hexamoll® DINCH, in PVC. This data provides a benchmark for the expected performance of similar compounds like this compound.

Interactive Data Table: Performance of Hexamoll® DINCH in PVC

| Property | Test Method | Unit | Value |

| Physical Properties | |||

| Density (20 °C) | DIN 51757 | g/cm³ | 0.944 – 0.954 |

| Refractive Index (20 °C) | DIN 51423 | - | 1.460 – 1.466 |

| Viscosity (20 °C) | DIN 51562 | mPa·s | 44 – 60 |

| Performance in PVC (40% plasticizer) | |||

| Shore A Hardness | DIN EN ISO 868 | - | ~88 |

| 100% Modulus | DIN EN ISO 527 | MPa | ~12.5 |

| Tensile Strength at Break | DIN EN ISO 527 | MPa | ~22 |

| Elongation at Break | DIN EN ISO 527 | % | ~350 |

| Brittleness Temperature | BASF-Method | °C | -54 |

| Volatility (24h at 130°C) | BASF-Method | % | <1.5 |

Note: This data is for Hexamoll® DINCH and is provided as a representative example for the class of cyclohexanedicarboxylate plasticizers.

Further research and development are focused on synthesizing and evaluating new cyclohexanecarboxylate esters, including those with varying alkyl chain lengths like this compound, to optimize performance characteristics such as plasticizing efficiency, migration resistance, and low-temperature flexibility for specific applications. The ongoing innovation in this field suggests a growing role for these compounds in the future of polymer technology.

Computational and Theoretical Studies on Nonyl Cyclohexanecarboxylate

Molecular Modeling and Simulation of Nonyl Cyclohexanecarboxylate (B1212342) Structure and Conformation

Molecular modeling and simulation techniques are instrumental in understanding the three-dimensional structure and conformational dynamics of nonyl cyclohexanecarboxylate. These methods allow for the exploration of the molecule's potential energy surface to identify stable conformations and the energy barriers between them.

Conformational Analysis: The flexibility of the nonyl chain and the cyclohexanecarboxylate ring system allows for a multitude of possible conformations. Using molecular mechanics force fields, it is possible to systematically search the conformational space to identify low-energy structures. These simulations can reveal the preferred spatial arrangements of the ester group relative to the cyclohexane (B81311) ring and the extended or folded states of the nonyl chain. Understanding the dominant conformations is crucial as they can influence the molecule's physical properties and biological interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of this compound's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational and rotational motions, as well as its interactions with a solvent or other molecules. This approach can be used to study how the molecule behaves in different environments, such as in a nonpolar solvent versus an aqueous one, providing insights into its solubility and partitioning behavior.

Advanced in silico techniques have proven effective in providing detailed insights into molecular structures and their dynamic behavior, often revealing information that is not accessible through experimental methods alone. mdpi.com

Quantum Chemical Calculations for this compound Reactivity and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of this compound, which is fundamental to understanding its reactivity and stability. mdpi.com

Electronic Properties: Methods like Density Functional Theory (DFT) can be used to calculate a variety of electronic properties. researchgate.net These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. chemrevlett.com

Reactivity Descriptors: From the calculated electronic properties, various reactivity descriptors can be derived. These include chemical potential, hardness, softness, and the electrophilicity index. researchgate.netchemrevlett.com These descriptors can be used to predict the most likely sites for electrophilic and nucleophilic attack on the molecule, providing insights into its degradation pathways and potential reactions with other chemical species in the environment. For instance, the calculation of Fukui indices can effectively determine the reactive sites for chemical interactions. chemrevlett.com

Thermochemical Properties: Quantum chemical methods can also be employed to calculate thermochemical properties such as the enthalpy of formation, Gibbs free energy of formation, and heat capacity. chemeo.com These values are crucial for understanding the thermodynamics of reactions involving this compound and for predicting its persistence in the environment.

Structure-Activity Relationship (SAR) Studies for this compound Analogues (Non-Human Biological Activity)

Analog Design: A systematic SAR study would involve the synthesis and testing of a series of analogues of this compound. Modifications could include altering the length of the alkyl chain (e.g., replacing the nonyl group with other alkyl groups), changing the substitution pattern on the cyclohexane ring, or introducing different functional groups. mdpi.com

Descriptor-Based SAR: The biological activity of these analogues would then be correlated with various structural and physicochemical descriptors. These descriptors can be calculated using computational methods and include parameters such as:

Lipophilicity (logP): The octanol-water partition coefficient, which is crucial for membrane permeability.

Electronic Properties: Hammett constants or calculated atomic charges to describe the electronic effects of substituents. mdpi.com

Steric Parameters: Molar refractivity or Taft steric parameters to quantify the size and shape of substituents. mdpi.com

Topological Indices: Numerical descriptors that characterize the branching and connectivity of the molecular structure.

By developing a mathematical model that relates these descriptors to the observed activity, it becomes possible to predict the activity of new, unsynthesized analogues and to identify the key structural features responsible for the desired biological effect. nih.gov

Predictive Modeling for Environmental Fate and Transport of this compound